molecular formula C17H17N5O B11244911 N-(2-phenylethyl)-2-[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetamide

N-(2-phenylethyl)-2-[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B11244911
M. Wt: 307.35 g/mol
InChI Key: FAVXFXLRAZUZDW-UHFFFAOYSA-N
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Description

N-(2-PHENYLETHYL)-2-[5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-PHENYLETHYL)-2-[5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]ACETAMIDE typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a nitrile compound under acidic or basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

    Formation of the Amide Bond: The final step involves the formation of the amide bond between the triazole derivative and the phenylethylamine. This can be done using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-PHENYLETHYL)-2-[5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate catalysts for nucleophilic or electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases like cancer, infections, or neurological disorders.

    Industry: As a component in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-PHENYLETHYL)-2-[5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]ACETAMIDE would depend on its specific interactions with biological targets. Typically, such compounds might:

    Bind to Enzymes: Inhibit or activate enzyme activity by binding to the active site or allosteric sites.

    Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.

    Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in gene expression, protein synthesis, or cell behavior.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Phenylethyl)-2-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]acetamide
  • N-(2-Phenylethyl)-2-[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]acetamide
  • N-(2-Phenylethyl)-2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]propionamide

Uniqueness

N-(2-PHENYLETHYL)-2-[5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]ACETAMIDE is unique due to its specific substitution pattern on the triazole and pyridine rings, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H17N5O

Molecular Weight

307.35 g/mol

IUPAC Name

N-(2-phenylethyl)-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C17H17N5O/c23-16(19-11-6-13-4-2-1-3-5-13)12-15-20-17(22-21-15)14-7-9-18-10-8-14/h1-5,7-10H,6,11-12H2,(H,19,23)(H,20,21,22)

InChI Key

FAVXFXLRAZUZDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=NC(=NN2)C3=CC=NC=C3

Origin of Product

United States

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